3,6-Dimethoxyphthalonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3,6-Dimethoxyphthalonitrile and similar compounds has been the subject of various studies. For instance, a study applied palladium-catalyzed direct C-H arylation in the synthesis of five new 3,6-dithienyl diketopyrrolopyrrole dyes . Another study reported the successful synthesis of 3,6-dibromophthalonitrile from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as a bromination reagent .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H8N2O2 . The exact structure can be obtained from databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. The compound can participate in various types of reactions, depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 188.186 g/mol . More detailed properties can be obtained from databases like PubChem .Scientific Research Applications
Synthesis of Phthalocyanines : 3,6-Dimethoxyphthalonitrile serves as a starting compound for the synthesis of phthalocyanines, which are compounds with applications in materials science, catalysis, and photodynamic therapy. For instance, 3,6-Didecyloxyphthalonitrile has been used for the preparation of octasubstituted phthalocyanines and ABAB type phthalocyanines (E. Kudrik, I. Nikolaev, & G. P. Shaposhnikov, 2000).
Characterization and Modification of Phthalocyanines : Research has focused on modifying phthalocyanines for various applications, including in liquid crystal behavior, film formation for FET devices, and photodynamic therapy. For example, a study on the synthesis and characterization of octa-alkyl- and hexa-alkyl-phthalocyanines revealed their potential in forming structured films and as photosensitizers (M. Cook, 2002).
Liquid Crystal Behavior and Film Formation : Certain substituted phthalocyanines derived from this compound exhibit columnar liquid crystal behavior and can form structured films, which have potential applications in electronic devices like FETs (M. Cook, 2002).
Photodynamic Therapy Applications : The zinc metallated derivatives of phthalocyanines are notable for their role as photosensitizers of singlet oxygen, suggesting potential use in photodynamic therapy (M. Cook, 2002).
Catalysis and Sensing Applications : Some studies have explored the catalytic activities and sensing properties of phthalocyanines, particularly for volatile organic compounds. For example, novel ball-type dinuclear metallophthalocyanines synthesized from derivatives of this compound exhibited high catalytic activity and good sensing properties (Yasemin Çimen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3,6-dimethoxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBECBXIJJTWGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326846 | |
Record name | 3,6-dimethoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40904-87-8 | |
Record name | 3,6-dimethoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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